Cas no 402-45-9 (alpha,alpha,alpha-Trifluoro-p-cresol)

Technical Introduction: alpha,alpha,alpha-Trifluoro-p-cresol alpha,alpha,alpha-Trifluoro-p-cresol (CAS 98-17-9) is a fluorinated aromatic compound with the molecular formula C7H5F3O. Its key structural features include a trifluoromethyl group and a hydroxyl substituent on the benzene ring, conferring unique chemical properties such as enhanced electron-withdrawing effects and stability. This compound is widely utilized as an intermediate in pharmaceuticals, agrochemicals, and specialty materials due to its ability to modulate reactivity and improve metabolic resistance. Its high purity and consistent performance make it valuable for synthetic applications requiring precise fluorination. The trifluoromethyl group also contributes to increased lipophilicity, enhancing bioavailability in drug development.
alpha,alpha,alpha-Trifluoro-p-cresol structure
402-45-9 structure
Product Name:alpha,alpha,alpha-Trifluoro-p-cresol
CAS No:402-45-9
MF:C7H5F3O
MW:162.109212636948
MDL:MFCD00002363
CID:37266
PubChem ID:67874
Update Time:2025-05-26

alpha,alpha,alpha-Trifluoro-p-cresol Chemical and Physical Properties

Names and Identifiers

    • 4-(Trifluoromethyl)phenol
    • 4-HYDROXY-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE
    • 4-HYDROXYBENZOTRIFLUORIDE
    • ALPHA,ALPHA,ALPHA-TRIFLUORO-4-CRESOL
    • ALPHA,ALPHA,ALPHA-TRIFLUORO-P-CRESOL
    • P-HYDROXYBENZOTRIFLUORIDE
    • P-(TRIFLUOROMETHYL)PHENOL
    • alpha,alpha,alpha-Trifluoro-p-cresol,loosecrystals
    • Phenol, 4-(trifluoromethyl)-
    • 4-Hydroxy-α,α,α-trifluorotoluene
    • α,α,α-Trifluoro-p-cresol
    • 4-Hydroxybenxotrifluoride
    • 4-HydroxytrifluoromethylBenzene
    • TRIFLUORO-PARA-CRESOL
    • 4-Trifluoromethylphenol
    • p-Trifluoromethylphe
    • p-Trifluoromethylphenol
    • p-Trifluoromethylphenyl
    • p-Trifluoromethylaniline
    • NSC 88303
    • AI3-26185
    • 73073-69-5
    • CHEMBL539165
    • SR-1C13
    • MLPXZYNPCSAQFS-UHFFFAOYSA-N
    • CCG-40536
    • 4-trifiuoromethylphenol
    • H0644
    • NSC88303
    • A6731
    • 4-(Trifluoromethyl)-phenol
    • DTXSID2075392
    • 4-hydroxybenzotri-fluoride
    • DB03610
    • P-CRESOL, .ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-
    • a,a,a-Trifluoro-p-cresol
    • MFCD00002363
    • CHEBI:42578
    • 4-trifluromethyl-phenol
    • 4-trifluoromethyl phenol
    • 4-(trifluoromethyl)phenyl alcohol
    • AS-8193
    • .alpha.,.alpha.,.alpha.-Trifluoro-p-cresol
    • FT-0600891
    • 4-(trifluoromethyl)phenol;4-HYDROXYBENZOTRIFLUORIDE
    • 4-(Trifluoromethyl)phenol, 97%
    • EINECS 206-945-7
    • 402-45-9
    • BAYGVMXZJBFEMB-UHFFFAOYSA-
    • para-trifluoromethylphenol
    • InChI=1/C7H5F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H
    • PD006771
    • EN300-16616
    • SCHEMBL57109
    • CS-W001935
    • p-(trifluoromethyl)-phenol
    • F0001-1137
    • 4-(Trifluoromethyl)phenol #
    • 4-trifluoromethyphenol
    • .ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-4-CRESOL
    • Z56347220
    • BP-12755
    • NSC-88303
    • G8PMO13PO4
    • 4-(trifluoromethyl) phenol
    • AKOS000121599
    • NS00000312
    • p-(Trifluoromethyl)phenol radical cation
    • TRIFLUOROMETHYLPHENOL, P-
    • W-106373
    • AM20060195
    • 4-trifluoromethyl-phenol
    • AC-2562
    • Q27094528
    • 4-(Trifluoromethyl)phenol radical ion(1+)
    • SY002047
    • UNII-G8PMO13PO4
    • 4-(Trifluoromethyl)phenol,98%
    • DB-006569
    • phenol, 4-trifluoromethyl-
    • ?,?,?-TRIFLUORO-P-CRESOL
    • alpha,alpha,alpha-Trifluoro-p-cresol p-Hydroxybenz
    • 206-945-7
    • TFMP cpd
    • DTXCID9039733
    • 4-Hydroxybenzotrifluoride; ?,?,?-Trifluoro-p-cresol
    • FT66959
    • P-CRESOL, ALPHA,ALPHA,ALPHA-TRIFLUORO-
    • alpha,alpha,alpha-Trifluoro-p-cresol
    • MDL: MFCD00002363
    • Inchi: 1S/C7H5F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H
    • InChI Key: BAYGVMXZJBFEMB-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)O)(F)F

Computed Properties

  • Exact Mass: 162.02900
  • Monoisotopic Mass: 162.029249
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.3226 (estimate)
  • Melting Point: 45.0 to 49.0 deg-C
  • Boiling Point: 78°C/13mmHg(lit.)
  • Flash Point: Fahrenheit: 183.2 ° f < br / > Celsius: 84 ° C < br / >
  • Refractive Index: 1.457
  • PSA: 20.23000
  • LogP: 2.41100
  • Solubility: Not available

alpha,alpha,alpha-Trifluoro-p-cresol Security Information

alpha,alpha,alpha-Trifluoro-p-cresol Customs Data

  • HS CODE:2907299090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

alpha,alpha,alpha-Trifluoro-p-cresol Pricemore >>

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alpha,alpha,alpha-Trifluoro-p-cresol Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Perchloric acid Solvents: Dichloromethane ;  15 - 20 min, rt; rt → 39 °C; 12 h, 39 °C; 39 °C → rt
1.2 Solvents: Water ;  5 min, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  30 min, pH 9.5 - 10, rt
1.4 Solvents: Dichloromethane ;  15 min, rt
Reference
Acid catalyzed stability studies on atomoxetine, fluoxetine and nisoxetine
Amasa, Srinivasulu Reddy; et al, Pharma Chemica, 2014, 6(2), 312-316

alpha,alpha,alpha-Trifluoro-p-cresol Raw materials

alpha,alpha,alpha-Trifluoro-p-cresol Preparation Products

alpha,alpha,alpha-Trifluoro-p-cresol Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:402-45-9)4-Trifluoromethylphenol
Order Number:sfd14486
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:402-45-9)alpha,alpha,alpha-Trifluoro-p-cresol
Order Number:A6731
Stock Status:in Stock
Quantity:250.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:32
Price ($):161.0
Email:sales@amadischem.com

Additional information on alpha,alpha,alpha-Trifluoro-p-cresol

Professional Introduction to alpha,alpha,alpha-Trifluoro-p-cresol (CAS No. 402-45-9)

alpha,alpha,alpha-Trifluoro-p-cresol, with the chemical formula C₇H₅F₃O, is a fluorinated aromatic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 402-45-9, belongs to the class of fluorinated phenols and exhibits a range of applications spanning from material science to drug development. The introduction of fluorine atoms into the aromatic ring imparts distinct electronic and steric effects, making it a valuable intermediate in synthetic chemistry and a potential candidate for various industrial and medicinal applications.

The molecular structure of alpha,alpha,alpha-Trifluoro-p-cresol features a para-substituted phenol core with three fluorine atoms attached to the methyl group adjacent to the hydroxyl group. This substitution pattern results in enhanced lipophilicity and metabolic stability, which are critical factors in pharmaceutical design. The presence of fluorine atoms also influences the compound's reactivity, allowing for diverse chemical modifications that can be exploited in the synthesis of more complex molecules.

In recent years, alpha,alpha.alpha-Trifluoro-p-cresol has been studied extensively for its potential role in medicinal chemistry. Its structural motif is reminiscent of naturally occurring bioactive compounds, suggesting that it may serve as a scaffold for developing new therapeutic agents. For instance, researchers have explored its derivatives as intermediates in the synthesis of antifungal and antibacterial agents. The fluorinated aromatic ring enhances binding affinity to biological targets, making it an attractive building block for drug discovery.

The compound's unique electronic properties also make it a promising candidate for material science applications. Fluorinated aromatic compounds are known for their high thermal stability and resistance to chemical degradation, which are desirable traits in high-performance materials. Recent studies have demonstrated the use of alpha.alpha.alpha-Trifluoro-p-cresol in the development of advanced polymers and coatings that exhibit improved durability and functionality under harsh conditions.

From an industrial perspective, alpha.alpha.alpha-Trifluoro-p-cresol (CAS No. 402-45-9) finds utility in the production of specialty chemicals and agrochemicals. Its ability to undergo selective reactions while maintaining structural integrity makes it a versatile intermediate in organic synthesis. Furthermore, its role in catalytic processes has been investigated, particularly in cross-coupling reactions that are pivotal in constructing complex molecular frameworks.

The synthesis of alpha.alpha.alpha-Trifluoro-p-cresol typically involves fluorination reactions on p-cresol precursors. Advanced synthetic methodologies, such as electrochemical fluorination and metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods align with contemporary trends toward greener chemistry, minimizing waste and reducing energy consumption during production.

In academic research, alpha.alpha.alpha-Trifluoro-p-cresol has been utilized as a model compound to study the effects of fluorination on molecular recognition and enzyme inhibition. Its interaction with biological systems has provided insights into how fluorine substitution can modulate pharmacokinetic properties, such as bioavailability and metabolic clearance. Such findings are crucial for optimizing drug candidates during the early stages of development.

The safety profile of alpha.alpha.alpha-Trifluoro-p-cresol is another area of interest. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. Studies have assessed its toxicity and environmental impact, providing data that inform responsible usage guidelines for researchers and industrial workers.

The future prospects of alpha.alpha.alpha-Trifluoro-p-cresol (CAS No. 402-45-9) are promising, with ongoing research exploring new synthetic routes and applications. Its versatility as a chemical building block positions it as a key player in both academic investigations and industrial innovation. As advancements continue in synthetic chemistry and drug discovery, the role of this fluorinated phenol is expected to expand further.

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Amadis Chemical Company Limited
(CAS:402-45-9)alpha,alpha,alpha-Trifluoro-p-cresol
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